GSK334429

Description

Propriétés

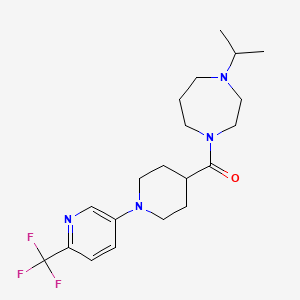

Formule moléculaire |

C20H29F3N4O |

|---|---|

Poids moléculaire |

398.5 g/mol |

Nom IUPAC |

(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone |

InChI |

InChI=1S/C20H29F3N4O/c1-15(2)25-8-3-9-27(13-12-25)19(28)16-6-10-26(11-7-16)17-4-5-18(24-14-17)20(21,22)23/h4-5,14-16H,3,6-13H2,1-2H3 |

Clé InChI |

AHHPKVQYHXNBQN-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCCN(CC1)C(=O)C2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F |

SMILES canonique |

CC(C)N1CCCN(CC1)C(=O)C2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(1-methylethyl)-4-((1-(6-(trifluoromethyl)-3-pyridinyl)-4-piperidinyl)carbonyl)hexahydro-1H-1,4-diazepine GSK 334429 GSK-334429 GSK334429 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK334429

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist. Its mechanism of action centers on its ability to modulate the activity of the H3 receptor, a key presynaptic autoreceptor and heteroreceptor in the central nervous system. By blocking the constitutive activity of the H3 receptor and antagonizing the binding of histamine, this compound enhances the release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine. This neurochemical modulation underlies its potential therapeutic applications in the treatment of cognitive impairment and neuropathic pain. This guide provides a detailed overview of the molecular interactions, signaling pathways, and functional outcomes associated with this compound, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Histamine H3 Receptor Modulation

This compound exerts its pharmacological effects through two primary mechanisms at the histamine H3 receptor:

-

Antagonism: this compound competitively binds to the H3 receptor, preventing the endogenous ligand, histamine, from binding and activating the receptor. This action blocks the inhibitory effect of histamine on neurotransmitter release.

-

Inverse Agonism: The H3 receptor exhibits a degree of constitutive activity, meaning it can signal even in the absence of an agonist. This compound demonstrates inverse agonist properties by binding to the receptor and reducing this basal level of activity.[1]

This dual action leads to a significant disinhibition of presynaptic nerve terminals, resulting in an increased release of histamine and other neurotransmitters crucial for cognitive function and pain modulation.[1]

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor, either by histamine or through its constitutive activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by acting as an antagonist and inverse agonist, prevents this signaling cascade.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Value | Description | Reference |

| pKi | Human | 9.49 ± 0.09 | Binding affinity for the H3 receptor expressed as the negative logarithm of the inhibition constant. | [1] |

| pKi | Rat | 9.12 ± 0.14 | Binding affinity for the H3 receptor expressed as the negative logarithm of the inhibition constant. | [1] |

| pA2 | Human | 8.84 ± 0.04 | Functional antagonist potency against H3 agonist-induced changes in cAMP, expressed as the negative logarithm of the molar concentration of antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. | [1] |

| pIC50 | Human | 8.59 ± 0.04 | Inverse agonist potency versus basal GTPγS binding, expressed as the negative logarithm of the molar concentration of an inhibitor that produces 50% of its maximal inhibition. | [1] |

Table 2: In Vivo Pharmacodynamic Activity in Rats

| Parameter | Assay | Value (mg/kg, p.o.) | Description | Reference |

| ED50 | Ex vivo [3H]-R-α-methylhistamine binding | 0.35 | The dose required to achieve 50% receptor occupancy in the cortex. | [1] |

| ID50 | R-α-methylhistamine-induced dipsogenia | 0.11 | The dose required to inhibit 50% of the drinking response induced by an H3 agonist. | [1] |

Experimental Protocols

The in vivo efficacy of this compound has been demonstrated in preclinical models of cognitive impairment and neuropathic pain. The following sections detail the methodologies for these key experiments.

Scopolamine-Induced Memory Impairment in a Passive Avoidance Paradigm (Rat Model)

This experiment assesses the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

Experimental Workflow:

Methodology:

-

Apparatus: A two-compartment passive avoidance apparatus is used, consisting of a brightly lit "safe" compartment and a dark "shock" compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Acquisition Trial: Rats are individually placed in the lit compartment. When a rat crosses into the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

Drug Administration: this compound is administered orally at doses of 0.3, 1, and 3 mg/kg.[1] Scopolamine is administered to induce amnesia.

-

Retention Trial: 24 hours after the acquisition trial, each rat is again placed in the lit compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of improved memory retention of the aversive stimulus.

Capsaicin-Induced Secondary Allodynia (Rat Model)

This model evaluates the analgesic potential of this compound in a state of neuropathic-like pain.

Methodology:

-

Induction of Allodynia: A solution of capsaicin (B1668287) is injected into the plantar surface of one hind paw of the rat. This induces a state of secondary allodynia, where a normally non-painful stimulus (e.g., touch) is perceived as painful.

-

Assessment of Mechanical Threshold: The paw withdrawal threshold (PWT) is measured using von Frey filaments of increasing stiffness applied to the paw. The lowest force that elicits a paw withdrawal response is recorded.

-

Drug Administration: this compound is administered orally at doses of 3 and 10 mg/kg.[1]

-

Post-Treatment Assessment: The PWT is measured at various time points after drug administration to determine the effect of this compound on reversing the capsaicin-induced reduction in paw withdrawal threshold.

Conclusion

This compound is a potent histamine H3 receptor antagonist and inverse agonist with a well-defined mechanism of action. By modulating H3 receptor activity, it effectively increases the release of key neurotransmitters in the brain, leading to pro-cognitive and analgesic effects in preclinical models. The quantitative data and experimental evidence presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development, highlighting the therapeutic potential of this compound.

References

GSK334429: A Technical Guide to a Novel Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist that has demonstrated significant potential in preclinical studies for the treatment of neurological and pain-related disorders.[1] As an antagonist, and more specifically an inverse agonist, this compound modulates the activity of the H3 receptor, a key presynaptic autoreceptor in the central nervous system. This guide provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental methodologies, and the underlying signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological profile.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Species | Value | Reference |

| Binding Affinity (pKi) | Human | 9.49 ± 0.09 | [1] |

| Rat | 9.12 ± 0.14 | [1] | |

| Functional Antagonism (pA2) | Human (cAMP assay) | 8.84 ± 0.04 | [1] |

| Inverse Agonism (pIC50) | Human (GTPγS binding) | 8.59 ± 0.04 | [1] |

Table 2: In Vivo Efficacy and Receptor Occupancy

| Model | Species | Endpoint | ED50 / ID50 | Reference |

| Ex vivo [3H]-R-α-methylhistamine binding | Rat | Cortical Receptor Occupancy | 0.35 mg/kg (ED50) | [1] |

| R-α-methylhistamine-induced Dipsogenia | Rat | Blockade of Drinking Behavior | 0.11 mg/kg p.o. (ID50) | [1] |

| Scopolamine-induced Amnesia (Passive Avoidance) | Rat | Reversal of Amnesia | 0.3, 1, and 3 mg/kg p.o. (Significant reversal) | [1] |

| Capsaicin-induced Secondary Allodynia | Rat | Reversal of Allodynia | 3 and 10 mg/kg p.o. (Significant reversal) | [1] |

| In vivo Receptor Occupancy | Rat | Frontal Cortex | 0.14 mg/kg (ED50) | [2] |

Histamine H3 Receptor Signaling Pathways

The histamine H3 receptor primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonism of the H3 receptor by compounds like this compound blocks the inhibitory effect of histamine and can also reduce the receptor's constitutive activity, leading to an increase in the release of histamine and other neurotransmitters. This modulation of neurotransmitter release is believed to underlie the therapeutic effects of H3 receptor antagonists.

Beyond the canonical cAMP pathway, the H3 receptor is also known to modulate other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. Activation of the H3 receptor can lead to the phosphorylation and activation of Akt and ERK, which are involved in cell survival and plasticity. As an inverse agonist, this compound is expected to attenuate these signaling events.

Figure 1: Histamine H3 Receptor Signaling Cascade.

Key Experimental Methodologies

This section provides detailed protocols for the key in vitro and in vivo experiments used to characterize this compound.

In Vitro Assays

1. Radioligand Binding Assay (for pKi determination)

-

Objective: To determine the binding affinity of this compound for the histamine H3 receptor.

-

Materials:

-

Membrane preparations from cells expressing human or rat H3 receptors.

-

Radioligand: [3H]-R-α-methylhistamine.

-

Non-specific binding control: Unlabeled R-α-methylhistamine or another potent H3 ligand.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and counter.

-

-

Protocol:

-

Incubate cell membranes with a fixed concentration of [3H]-R-α-methylhistamine and varying concentrations of this compound.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled ligand.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

Figure 2: Radioligand Binding Assay Workflow.

2. cAMP Functional Assay (for pA2 determination)

-

Objective: To determine the functional antagonist potency of this compound.

-

Materials:

-

CHO cells stably expressing the human H3 receptor.

-

H3 receptor agonist (e.g., R-α-methylhistamine).

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, AlphaScreen).

-

-

Protocol:

-

Plate cells in a suitable microplate.

-

Pre-incubate cells with varying concentrations of this compound.

-

Add a fixed concentration of the H3 agonist (e.g., EC80) in the presence of forskolin.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure intracellular cAMP levels using a detection kit.

-

Generate a dose-response curve for the antagonist and calculate the pA2 value.

-

3. [35S]GTPγS Binding Assay (for pIC50 of inverse agonism)

-

Objective: To determine the inverse agonist activity of this compound.

-

Materials:

-

Membranes from cells expressing the human H3 receptor.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

-

Protocol:

-

Incubate cell membranes with varying concentrations of this compound in the presence of GDP.

-

Add [35S]GTPγS to initiate the binding reaction.

-

Incubate to allow for [35S]GTPγS binding to activated G-proteins.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

A decrease in basal [35S]GTPγS binding indicates inverse agonist activity.

-

Calculate the pIC50 value from the dose-response curve.

-

In Vivo Models

1. Scopolamine-Induced Amnesia in the Passive Avoidance Test

-

Objective: To assess the ability of this compound to reverse cognitive deficits.

-

Animals: Male rats.

-

Apparatus: A two-compartment (light and dark) passive avoidance box with a grid floor in the dark compartment for delivering a mild foot shock.

-

Protocol:

-

Training Day:

-

Place the rat in the light compartment.

-

When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

The latency to enter the dark compartment is recorded.

-

-

Drug Administration:

-

Administer this compound (e.g., 0.3, 1, 3 mg/kg, p.o.) at a specified time before the retention test.

-

Administer scopolamine (B1681570) (a muscarinic antagonist that induces amnesia) to all groups except the vehicle control.

-

-

Retention Test (24 hours after training):

-

Place the rat back in the light compartment.

-

Record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).

-

An increase in latency compared to the scopolamine-treated group indicates a reversal of amnesia.

-

-

Figure 3: Passive Avoidance Experimental Workflow.

2. Capsaicin-Induced Secondary Allodynia

-

Objective: To evaluate the analgesic potential of this compound in a model of neuropathic pain.

-

Animals: Male rats.

-

Procedure:

-

Induction of Allodynia:

-

Inject capsaicin (B1668287) into the plantar surface of one hind paw to induce localized inflammation and subsequent secondary allodynia (pain in response to a non-painful stimulus) in the surrounding area.

-

-

Drug Administration:

-

Administer this compound (e.g., 3, 10 mg/kg, p.o.) at a specified time after capsaicin injection.

-

-

Assessment of Mechanical Allodynia:

-

Use von Frey filaments of varying stiffness to apply pressure to the area surrounding the injection site.

-

Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).

-

An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.

-

-

Conclusion

This compound is a highly potent and selective histamine H3 receptor antagonist with inverse agonist properties. Preclinical data strongly support its potential as a therapeutic agent for cognitive disorders and neuropathic pain. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this promising compound. The detailed methodologies and understanding of the underlying signaling pathways are crucial for designing future studies and ultimately translating these preclinical findings into clinical applications.

References

- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK334429: A Technical Guide to a Selective Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK334429 is a potent and selective, orally active, non-imidazole histamine (B1213489) H3 receptor antagonist.[1][2] It has demonstrated high affinity for both human and rat H3 receptors and exhibits functional antagonist and inverse agonist properties.[3][4] Preclinical studies have highlighted its potential therapeutic utility in neurological and psychiatric disorders, particularly in the domains of cognitive impairment and neuropathic pain.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a review of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(1-methylethyl)-4-({1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl}carbonyl)hexahydro-1H-1,4-diazepine, is a structurally novel compound from a distinct chemical series of H3 receptor antagonists.[3]

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 1-(1-methylethyl)-4-({1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl}carbonyl)hexahydro-1H-1,4-diazepine |

| CAS Number | 799557-57-6[2] |

| Molecular Formula | C20H29F3N4O |

| SMILES | O=C(N1CCN(C(C)C)CCC1)C2CCN(C3=CC=C(C(F)(F)F)N=C3)CC2[1] |

Physicochemical Properties:

| Property | Value |

| Molecular Weight | 398.47 g/mol |

| Shipping | Room temperature in the continental US; may vary elsewhere.[1] |

| Storage | Recommended conditions are provided in the Certificate of Analysis.[1] |

Biological Activity and Mechanism of Action

This compound acts as a selective antagonist at the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[6][7] These neurotransmitters include acetylcholine, norepinephrine, dopamine, and serotonin.[7] By blocking the inhibitory effect of the H3 receptor, this compound increases the release of these neurotransmitters, which is believed to be the primary mechanism underlying its therapeutic effects.[7]

The histamine H3 receptor is coupled to Gαi/o proteins.[1][6] Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] H3 receptor stimulation can also activate the MAPK and PI3K/AKT signaling pathways.[1] As an antagonist and inverse agonist, this compound blocks these agonist-induced effects and can also reduce the basal constitutive activity of the receptor.[3][4]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

The Discovery and Synthesis of GSK334429: A Histamine H3 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist that has been investigated for its potential therapeutic applications in neurological and psychiatric disorders. Developed by GlaxoSmithKline, this compound has demonstrated efficacy in preclinical models of cognitive impairment and neuropathic pain. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Pharmacological Profile

This compound, with the chemical name 1-(1-methylethyl)-4-({1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl}carbonyl)hexahydro-1H-1,4-diazepine, was identified as a structurally novel antagonist of the histamine H3 receptor.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor is a promising strategy for enhancing neurotransmitter release and thereby improving cognitive function and alleviating neuropathic pain.

In Vitro Pharmacological Data

The in vitro activity of this compound has been characterized in various binding and functional assays. The compound exhibits high affinity for both human and rat histamine H3 receptors.

| Parameter | Species | Value | Reference |

| pKi | Human | 9.49 ± 0.09 | [1] |

| pKi | Rat | 9.12 ± 0.14 | [1] |

| pA2 | Human | 8.84 ± 0.04 | [1] |

| pIC50 (GTPγS binding) | Human | 8.59 ± 0.04 | [1] |

In Vivo Pharmacological and Pharmacokinetic Data

Oral administration of this compound has been shown to be effective in animal models of cognitive impairment and neuropathic pain. The compound readily crosses the blood-brain barrier and engages its target in the central nervous system.

| Parameter | Species | Value | Route | Reference |

| ED50 (ex vivo [3H]-R-α-methylhistamine binding) | Rat | 0.35 mg/kg | p.o. | [1] |

| ID50 (R-α-methylhistamine-induced dipsogenia) | Rat | 0.11 mg/kg | p.o. | [1] |

| CLb (Blood Clearance) | Rat | 23 ± 4 ml/min/kg | i.v. | |

| Vss (Volume of Distribution at Steady State) | Rat | 3.1 ± 0.4 l/kg | i.v. | |

| t1/2 (Half-life) | Rat | 2.6 ± 0.4 h | i.v. | |

| F (Oral Bioavailability) | Rat | 51% | p.o. |

Synthesis of this compound

The synthesis of this compound involves the preparation of three key fragments: 1-(1-methylethyl)-hexahydro-1H-1,4-diazepine, 1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinecarboxylic acid, and their subsequent coupling. While a specific patent detailing the exact synthesis of this compound is not publicly available, a plausible synthetic route can be constructed based on established synthetic methodologies for similar compounds.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H3 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H3 receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: [3H]-N-α-methylhistamine.

-

Non-specific binding control: Clobenpropit (B1669187) (10 µM).

-

Test compound: this compound.

Procedure:

-

Membrane Preparation: Harvest HEK293-H3R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, [3H]-N-α-methylhistamine, and varying concentrations of this compound. For non-specific binding, add clobenpropit instead of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for the histamine H3 receptor binding assay.

Scopolamine-Induced Memory Impairment in Rats

Objective: To evaluate the efficacy of this compound in reversing cognitive deficits.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Scopolamine (B1681570) hydrobromide.

-

Test compound: this compound.

-

Passive avoidance apparatus.

Procedure:

-

Acclimation: Acclimate the rats to the passive avoidance apparatus, which consists of a light and a dark compartment.

-

Training: Place each rat in the light compartment. When the rat enters the dark compartment, deliver a mild foot shock.

-

Dosing: Administer this compound or vehicle orally. After a specified pretreatment time, administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) to induce amnesia.

-

Testing: At a set time after scopolamine administration, place the rat back in the light compartment and measure the latency to enter the dark compartment.

-

Data Analysis: Compare the step-through latencies of the different treatment groups. A longer latency in the this compound-treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.

Caption: Experimental workflow for the scopolamine-induced amnesia model.

Capsaicin-Induced Secondary Allodynia in Rats

Objective: To assess the analgesic potential of this compound in a model of neuropathic pain.

Materials:

-

Male Sprague-Dawley rats.

-

Von Frey filaments.

-

Test compound: this compound.

Procedure:

-

Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each rat by applying von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

Capsaicin Injection: Inject a small volume of capsaicin solution into the plantar surface of one hind paw to induce primary hyperalgesia at the injection site and secondary allodynia in the surrounding area.

-

Dosing: Administer this compound or vehicle orally at a specified time after capsaicin injection.

-

Post-Treatment Measurement: At various time points after dosing, re-measure the PWT in the area of secondary allodynia.

-

Data Analysis: Compare the PWTs of the different treatment groups over time. An increase in the PWT in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.

Caption: Workflow for the capsaicin-induced secondary allodynia model.

Signaling Pathway

As a histamine H3 receptor antagonist, this compound blocks the constitutive activity of the receptor, which is coupled to Gi/o proteins. This disinhibition leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular cyclic AMP (cAMP) levels. The subsequent activation of protein kinase A (PKA) can modulate the activity of various downstream effectors, ultimately leading to an increase in the release of histamine and other neurotransmitters.

References

GSK334429: A Technical Overview of its Selectivity for the Human Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK334429 is a potent and selective non-imidazole antagonist of the human histamine (B1213489) H3 receptor (H3R).[1] The H3 receptor, a presynaptic G protein-coupled receptor (GPCR), plays a crucial role as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other key neurotransmitters. Its involvement in a variety of physiological processes has made it an attractive therapeutic target for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the selectivity of this compound for the human H3 receptor, detailing its binding affinity and functional activity. The document includes comprehensive experimental protocols for the key assays used to characterize this compound and visual diagrams of relevant signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for this compound's interaction with the human H3 receptor.

Table 1: Binding Affinity and Functional Activity of this compound at the Human H3 Receptor

| Parameter | Value (Human H3 Receptor) | Assay Type | Description |

| pKi | 9.49 ± 0.09 | Radioligand Binding Assay | A measure of the binding affinity of this compound to the receptor.[1] |

| pA2 | 8.84 ± 0.04 | cAMP Functional Assay | A measure of the functional antagonist potency of this compound in blocking agonist-induced changes in cAMP levels.[1] |

| pIC50 | 8.59 ± 0.04 | GTPγS Binding Assay | A measure of the inverse agonist potency of this compound in reducing basal GTPγS binding.[1] |

Table 2: Selectivity Profile of this compound

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity and functional activity of this compound for the human H3 receptor.

Radioligand Binding Assay for Human H3 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membrane Preparation: Membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human H3 receptor.

-

Radioligand: [3H]-R-α-methylhistamine, a selective H3 receptor agonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent H3 receptor ligand like clobenpropit (B1669187) or thioperamide.

-

Test Compound: this compound at various concentrations.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Culture CHO-K1 or HEK293 cells expressing the human H3 receptor. Harvest the cells and prepare crude membrane fractions by homogenization and differential centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-R-α-methylhistamine, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of an unlabeled H3 ligand.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay for H3 Receptor Antagonism

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, which is a hallmark of Gi-coupled receptor activation.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human H3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Agonist: A known H3 receptor agonist such as R-α-methylhistamine or imetit.

-

Adenylyl Cyclase Activator: Forskolin (optional, to enhance the assay window).

-

Test Compound: this compound at various concentrations.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, ELISA).

Procedure:

-

Cell Plating: Seed the cells in 96- or 384-well plates and allow them to adhere overnight.

-

Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the H3 receptor agonist to the wells. If using forskolin, it can be added simultaneously or shortly before the agonist.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is measured. The pA2 value, a measure of antagonist potency, is determined from Schild analysis of the dose-response curves.

[35S]GTPγS Binding Assay for H3 Receptor Inverse Agonism

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS. It is particularly useful for identifying inverse agonists that reduce the basal, constitutive activity of a receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human H3 receptor.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.

-

Test Compound: this compound at various concentrations.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane and Compound Incubation: In a 96-well plate, combine the cell membranes and varying concentrations of this compound in the assay buffer containing GDP.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plates at 30°C for a defined period (e.g., 30-60 minutes) to allow for [35S]GTPγS binding to the G proteins.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: The ability of this compound to decrease the basal [35S]GTPγS binding (in the absence of an agonist) is measured. The pIC50 value, representing the potency of the inverse agonist, is determined from the concentration-response curve.

Mandatory Visualizations

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Functional Assay Logical Flow.

References

Preclinical Profile of GSK334429: A Histamine H3 Receptor Antagonist for Memory Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK334429 is a novel, potent, and selective non-imidazole histamine (B1213489) H3 receptor antagonist that has demonstrated pro-cognitive effects in preclinical models of memory impairment. As an antagonist of the H3 receptor, a presynaptic autoreceptor and heteroreceptor, this compound modulates the release of several key neurotransmitters implicated in learning and memory, including histamine, acetylcholine, and norepinephrine. This technical guide provides a comprehensive overview of the preclinical research on this compound and its effects on memory, with a focus on its mechanism of action, experimental validation, and underlying signaling pathways.

Core Efficacy Data

In Vitro and In Vivo Receptor Occupancy and Functional Antagonism

This compound exhibits high affinity for human and rat histamine H3 receptors and acts as a potent functional antagonist.[1]

| Parameter | Species | Value |

| Receptor Binding Affinity (pKi) | Human | 9.49 ± 0.09 |

| Rat | 9.12 ± 0.14 | |

| Functional Antagonism (pA2) | Human | 8.84 ± 0.04 |

| Inverse Agonism (pIC50) | Human | 8.59 ± 0.04 |

| Ex vivo [3H]-R-α-methylhistamine binding inhibition (ED50) | Rat (oral) | 0.35 mg/kg |

| Functional antagonism (R-α-methylhistamine-induced dipsogenia, ID50) | Rat (oral) | 0.11 mg/kg |

Reversal of Scopolamine-Induced Memory Deficits

This compound has been shown to significantly reverse memory deficits induced by the cholinergic antagonist scopolamine (B1681570) in a passive avoidance paradigm in rats.[1]

| Compound | Dose (p.o.) | Outcome in Scopolamine-Induced Amnesia Model |

| This compound | 0.3 mg/kg | Significant reversal of amnesia |

| This compound | 1 mg/kg | Significant reversal of amnesia |

| This compound | 3 mg/kg | Significant reversal of amnesia |

Note: Specific latency times for the passive avoidance task are not publicly available in the cited literature. The results are reported as a significant reversal of the scopolamine-induced memory deficit.

Experimental Protocols

Scopolamine-Induced Memory Impairment Model

This model is widely used to induce a transient and reversible memory deficit, primarily by disrupting central cholinergic neurotransmission.

Protocol:

-

Animal Model: Adult male Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are allowed to acclimate to the laboratory conditions for at least one week prior to the experiment.

-

Drug Administration:

-

This compound is administered orally (p.o.) at the desired doses (e.g., 0.3, 1, and 3 mg/kg).

-

Scopolamine is administered intraperitoneally (i.p.) at a dose known to induce memory impairment (e.g., 0.5 mg/kg) typically 30 minutes after the test compound and 30 minutes before the training trial of the behavioral task.

-

-

Behavioral Testing: The passive avoidance test is conducted to assess learning and memory.

Passive Avoidance Test

This fear-motivated test is used to evaluate the effect of pharmacological agents on learning and memory.

Apparatus: A two-compartment box consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a small opening. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Training Trial (Acquisition):

-

Each rat is placed in the lit compartment.

-

When the rat enters the dark compartment, the door closes, and a mild, brief electrical foot shock is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Retention Trial (Memory Test):

-

Typically conducted 24 hours after the training trial.

-

The rat is again placed in the lit compartment.

-

The latency to enter the dark compartment is recorded. A longer latency is indicative of better memory retention of the aversive experience.

-

Signaling Pathways and Mechanism of Action

The pro-cognitive effects of this compound are primarily attributed to its antagonism of the histamine H3 receptor. This action leads to a cascade of downstream effects that enhance neurotransmission in brain regions critical for memory formation and consolidation.

Modulation of Neurotransmitter Release

Blockade of the H3 autoreceptor on histaminergic neurons increases the synthesis and release of histamine. More critically for cognition, antagonism of H3 heteroreceptors on non-histaminergic neurons enhances the release of other key neurotransmitters.[2]

Downstream Signaling Pathways

The increased release of neurotransmitters initiated by this compound activates several downstream signaling pathways crucial for synaptic plasticity and memory. One key pathway involves the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in long-term memory formation, such as brain-derived neurotrophic factor (BDNF).[3][4]

Experimental Workflow

The preclinical evaluation of this compound for its effects on memory typically follows a structured workflow, from initial compound screening to behavioral assessment in animal models of cognitive impairment.

Conclusion

This compound is a promising histamine H3 receptor antagonist with demonstrated efficacy in preclinical models of memory impairment. Its mechanism of action, centered on the enhancement of pro-cognitive neurotransmitter release, and subsequent activation of downstream signaling pathways like CREB/BDNF, provides a strong rationale for its potential therapeutic use in cognitive disorders. Further research, particularly studies providing detailed quantitative behavioral data and exploring potential epigenetic mechanisms, will be valuable in fully elucidating the therapeutic profile of this compound.

References

- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments [frontiersin.org]

- 4. Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy and Mechanism of GSK334429 in Preclinical Models of Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor, has emerged as a promising target for the modulation of neurotransmitter systems implicated in pain processing. This technical guide provides an in-depth overview of the preclinical evaluation of GSK334429, a potent and selective histamine H3 receptor antagonist, in various models of neuropathic pain. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development in this area.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, including its binding affinity for the histamine H3 receptor and its efficacy in preclinical models of neuropathic pain.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Parameter | Value |

| Histamine H3 | Human | pKi | 9.49 ± 0.09 |

Table 2: Efficacy of this compound in Rat Models of Neuropathic Pain

| Model | Assay | Route of Administration | Effective Dose Range | Endpoint |

| Chronic Constriction Injury (CCI) | Paw Withdrawal Threshold (Analgesiometer and/or von Frey hairs) | Oral | 1, 3, and 10 mg/kg | Significant reversal of decreased paw withdrawal threshold[1][2][3] |

| Varicella-Zoster Virus (VZV)-Induced Neuropathy | Paw Withdrawal Threshold (von Frey hairs) | Oral | 10 mg/kg | Significant reversal of decreased paw withdrawal threshold[1][2][3] |

| Capsaicin-Induced Secondary Allodynia | Paw Withdrawal Threshold | Oral | 3 and 10 mg/kg | Significant reversal of capsaicin-induced reductions in paw withdrawal threshold[4] |

Experimental Protocols

Detailed methodologies for the key preclinical models used to evaluate the efficacy of this compound are provided below.

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used surgical model of neuropathic pain that mimics features of complex regional pain syndrome.

Surgical Procedure:

-

Anesthesia: Anesthetize adult male Sprague-Dawley or Wistar rats (200-250g) with an appropriate anesthetic agent (e.g., isoflurane).

-

Incision: Make a small skin incision on the lateral surface of the mid-thigh of one hind limb.

-

Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

-

Ligation: Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened to the point of causing a slight constriction of the nerve, just enough to impede epineural blood flow without arresting it.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-operative Care: Administer appropriate post-operative analgesia (for a limited duration to not interfere with neuropathic pain development) and monitor the animals for signs of distress. Allow a recovery period of at least 7-14 days for the development of stable mechanical allodynia before behavioral testing.

Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain Model in Rats

This model utilizes the human VZV to induce a persistent neuropathic pain state in rats, relevant to post-herpetic neuralgia.

Inoculation Procedure:

-

Virus Preparation: Propagate a pathogenic strain of VZV (e.g., Ellen strain) in a suitable human cell line (e.g., MRC-5 human embryonic lung fibroblasts). Harvest the infected cells when a significant cytopathic effect is observed.

-

Inoculum Preparation: Prepare a single-cell suspension of VZV-infected cells. A typical inoculum consists of 2 x 10^5 plaque-forming units (PFU) in a volume of 50 µL.[5]

-

Inoculation: Under brief anesthesia, inject the viral inoculum subcutaneously into the plantar surface of the rat's hind paw.

-

Pain Development: Monitor the animals for the development of mechanical allodynia and thermal hyperalgesia, which typically becomes established within the first week post-inoculation and can persist for several weeks.[5][6][7]

Capsaicin-Induced Secondary Allodynia Model in Rats

This model is used to assess central sensitization, a key mechanism in many chronic pain states.

Induction of Allodynia:

-

Capsaicin (B1668287) Solution: Prepare a solution of capsaicin in a vehicle such as 10% Tween 80 in saline. The specific concentration and volume used in the this compound study are not publicly available, but a common approach is to inject a low concentration (e.g., 0.1-1%) in a small volume (e.g., 10-50 µL) intradermally into the plantar surface of the rat's hind paw.

-

Injection: Under brief anesthesia, inject the capsaicin solution.

-

Secondary Allodynia Development: Following the injection, an area of secondary mechanical allodynia develops in the skin surrounding the injection site. This is a manifestation of central sensitization and is typically assessed within hours of the injection.

Behavioral Assay: Von Frey Test for Mechanical Allodynia

The von Frey test is a standard method for assessing mechanical sensitivity in rodents.

Procedure:

-

Acclimation: Place the rats in individual transparent plastic cages on an elevated mesh floor and allow them to acclimate for at least 15-30 minutes before testing.

-

Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the mid-plantar surface of the hind paw. The filament should be applied perpendicularly to the paw surface with sufficient force to cause it to bend.

-

Response Assessment: A positive response is defined as a brisk withdrawal of the paw, licking, or shaking.

-

Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method. This involves starting with a filament near the expected threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used. This is repeated until a pattern of responses is established, and the 50% threshold is calculated using a specific formula.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Neuropathic Pain

This compound acts as an antagonist at the histamine H3 receptor. As a presynaptic autoreceptor, the H3 receptor tonically inhibits the release of histamine. By blocking this receptor, this compound is hypothesized to increase the synaptic concentration of histamine. Histamine can then act on other histamine receptors, such as the H1 and H4 receptors, which are also implicated in pain modulation. Furthermore, as a presynaptic heteroreceptor, the H3 receptor also modulates the release of other key neurotransmitters involved in descending pain pathways, including norepinephrine, serotonin, and acetylcholine. The increased release of these neurotransmitters in key pain-processing areas of the central nervous system, such as the spinal cord dorsal horn and the periaqueductal gray, is thought to contribute to the analgesic effects of this compound.

Caption: Proposed mechanism of action for this compound in neuropathic pain.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a compound like this compound in a preclinical model of neuropathic pain.

Caption: A typical experimental workflow for preclinical pain studies.

Logical Relationship of Key Concepts

The development of analgesics for neuropathic pain involves a multi-step process, from understanding the underlying pathology to preclinical testing and clinical development. This diagram illustrates the logical flow of this process.

Caption: Logical flow from pathophysiology to clinical development.

Conclusion

The available preclinical data strongly support the potential of this compound as a therapeutic agent for neuropathic pain. Its efficacy in multiple, mechanistically distinct animal models, including those with surgical nerve injury and viral-induced neuropathy, highlights its robust analgesic properties. The mechanism of action, centered on the antagonism of the histamine H3 receptor, offers a novel approach to modulating the complex neurochemistry of chronic pain. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key findings and methodologies that underpin the investigation of this compound. Further studies to elucidate the detailed pharmacokinetic and pharmacodynamic profile, as well as clinical trials, are warranted to translate these promising preclinical findings into a novel treatment for patients suffering from neuropathic pain.

References

- 1. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.sahmri.org.au [research.sahmri.org.au]

- 3. login.medscape.com [login.medscape.com]

- 4. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Varicella zoster virus-induced pain and post-herpetic neuralgia in the human host and in rodent animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Varicella-zoster virus early infection but not complete replication is required for the induction of chronic hypersensitivity in rat models of postherpetic neuralgia | PLOS Pathogens [journals.plos.org]

- 7. Further characterisation of a rat model of varicella zoster virus (VZV)-associated pain: relationship between mechanical hypersensitivity and anxiety-related behaviour; and the influence of analgesic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Inverse Agonist Profile of GSK334429: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the inverse agonist properties of GSK334429, a selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor (H3R). This compound has garnered interest within the scientific community for its potential therapeutic applications in neurological and cognitive disorders. This document synthesizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and workflows.

Core Quantitative Data Summary

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo assays, revealing its potent inverse agonist and antagonist properties at the human and rat histamine H3 receptors. The key quantitative metrics are summarized below for comparative analysis.

| Parameter | Species | Value | Assay Type | Reference |

| pKi | Human | 9.49 ± 0.09 | Radioligand Binding | [1] |

| Rat | 9.12 ± 0.14 | Radioligand Binding | [1] | |

| pIC50 | Human | 8.59 ± 0.04 | [³⁵S]GTPγS Binding (Inverse Agonism) | [1] |

| pA2 | Human | 8.84 ± 0.04 | cAMP Functional Antagonism | [1] |

| ED50 | Rat | 0.35 mg/kg (p.o.) | Ex vivo [³H]-R-α-methylhistamine Binding | [1] |

| ID50 | Rat | 0.11 mg/kg (p.o.) | Blockade of R-α-methylhistamine-induced Dipsogenia | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade of the histamine H3 receptor and the experimental workflows employed to characterize the inverse agonist properties of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary, based on the procedures described in the primary literature.

Radioligand Binding Affinity Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human and rat histamine H3 receptors.

-

Cell Lines and Membrane Preparation:

-

Human Histamine H3 Receptor: Membranes were prepared from HEK293 cells stably expressing the recombinant human H3 receptor.

-

Rat Histamine H3 Receptor: Membranes were prepared from rat cerebral cortex.

-

Membrane preparation involved homogenization in ice-cold buffer (50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes, which were then resuspended in assay buffer.

-

-

Radioligand: [³H]-R-α-methylhistamine was used as the radiolabeled ligand.

-

Assay Protocol:

-

Membrane homogenates were incubated with a fixed concentration of [³H]-R-α-methylhistamine and varying concentrations of this compound.

-

The incubation was carried out in a total volume of 500 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

The reaction was allowed to proceed for 60 minutes at 25°C.

-

The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Inverse Agonism

-

Objective: To quantify the inverse agonist activity (pIC50) of this compound at the human histamine H3 receptor.

-

Principle: This assay measures the ability of a compound to decrease the basal level of G-protein activation in a system with constitutive receptor activity.

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human H3 receptor were used.

-

Assay Protocol:

-

Membranes were incubated with varying concentrations of this compound in assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP (e.g., 10 µM).

-

The reaction was initiated by the addition of [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.

-

The incubation was carried out for 60 minutes at 30°C.

-

The assay was terminated by rapid filtration through GF/B filters.

-

The amount of bound [³⁵S]GTPγS was determined by scintillation counting.

-

-

Data Analysis: The concentration of this compound that produced a 50% inhibition of the basal [³⁵S]GTPγS binding (IC50) was determined. The pIC50 is the negative logarithm of this value.

cAMP Functional Antagonism Assay

-

Objective: To determine the functional antagonist potency (pA2) of this compound.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor were utilized.

-

Assay Protocol:

-

Cells were seeded in 96-well plates and allowed to adhere.

-

The cells were then pre-incubated with varying concentrations of this compound for a defined period.

-

Following pre-incubation, the cells were stimulated with a range of concentrations of the H3 receptor agonist, R-α-methylhistamine, in the presence of a constant concentration of forskolin (to stimulate adenylate cyclase and produce a measurable cAMP response).

-

The incubation was allowed to proceed for a specified time (e.g., 30 minutes) at 37°C.

-

The reaction was stopped, and the cells were lysed.

-

The intracellular cAMP levels were quantified using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF).

-

-

Data Analysis: The pA2 value was calculated using the Schild equation, which provides a measure of the affinity of a competitive antagonist.

This comprehensive guide provides a detailed overview of the inverse agonist properties of this compound, supported by quantitative data, clear visualizations of the underlying biological processes, and detailed experimental methodologies. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

References

GSK334429: A Histamine H3 Receptor Antagonist with Therapeutic Potential in Neuropathic Pain and Cognitive Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist that has demonstrated significant therapeutic potential in preclinical models of neuropathic pain and cognitive impairment. As an antagonist and inverse agonist at the H3 receptor, this compound modulates the release of several key neurotransmitters in the central nervous system, including histamine, acetylcholine (B1216132), and norepinephrine (B1679862). This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy data, and the experimental methodologies used in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for neurological disorders.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters in the brain.[1] Its strategic location in brain regions associated with pain perception and cognition has made it an attractive target for the development of novel therapies for a range of neurological and psychiatric conditions.[1] this compound has emerged from preclinical studies as a promising small molecule that selectively targets the H3 receptor, exhibiting potential for the treatment of debilitating conditions such as neuropathic pain and cognitive deficits.[2][3]

Mechanism of Action

This compound functions as a potent and selective antagonist of the histamine H3 receptor.[3] The H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active and coupled to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release.[4]

By blocking the H3 receptor, this compound removes this inhibitory brake, leading to an increased release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and serotonin (B10506).[4][5][6][7][8][9] This neurochemical modulation is believed to be the primary mechanism underlying the therapeutic effects of this compound in neuropathic pain and cognitive enhancement.[10][11]

Signaling Pathway of H3 Receptor Antagonism by this compound

Caption: Antagonism of the Gi/o-coupled H3 receptor by this compound prevents the inhibition of adenylyl cyclase.

Potential Therapeutic Applications and Preclinical Efficacy

Preclinical studies have primarily focused on two potential therapeutic areas for this compound: neuropathic pain and cognitive impairment.

Neuropathic Pain

This compound has demonstrated significant efficacy in animal models of neuropathic pain.[2]

-

Chronic Constriction Injury (CCI) Model: In a rat model of CCI, oral administration of this compound (1, 3, and 10 mg/kg) significantly reversed the decrease in paw withdrawal threshold, indicating an analgesic effect.[2]

-

Varicella-Zoster Virus (VZV) Model: In a rat model of VZV-induced neuropathic pain, this compound (10 mg/kg, p.o.) reversed the decrease in paw withdrawal threshold.[2]

-

Capsaicin-Induced Secondary Allodynia: this compound (3 and 10 mg/kg, p.o.) significantly reversed capsaicin-induced reductions in paw withdrawal threshold in rats, suggesting its potential to reduce tactile allodynia.[3]

The analgesic effect of H3 receptor antagonists is thought to be mediated by the enhanced release of norepinephrine and serotonin in descending pain pathways, as well as the modulation of glial cell activation.[12][13][14]

Cognitive Impairment

This compound has also shown promise in a preclinical model of cognitive dysfunction.

-

Scopolamine-Induced Amnesia: In a passive avoidance paradigm in rats, this compound (0.3, 1, and 3 mg/kg, p.o.) significantly reversed the amnesia induced by the cholinergic antagonist scopolamine.[3]

The cognitive-enhancing effects of H3 receptor antagonists are attributed to the increased release of acetylcholine and other neurotransmitters in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[10][11][15]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Efficacy of this compound in Neuropathic Pain Models

| Model | Species | Dose (p.o.) | Effect | Reference |

| Chronic Constriction Injury (CCI) | Rat | 1, 3, 10 mg/kg | Significantly reversed decrease in paw withdrawal threshold. | [2] |

| Varicella-Zoster Virus (VZV) | Rat | 10 mg/kg | Reversed decrease in paw withdrawal threshold. | [2] |

| Capsaicin-Induced Secondary Allodynia | Rat | 3, 10 mg/kg | Significantly reversed reductions in paw withdrawal threshold. | [3] |

Table 2: Efficacy of this compound in a Cognitive Impairment Model

| Model | Species | Dose (p.o.) | Effect | Reference |

| Scopolamine-Induced Amnesia (Passive Avoidance) | Rat | 0.3, 1, 3 mg/kg | Significantly reversed scopolamine-induced amnesia. | [3] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following descriptions are based on the information provided in the published abstracts and general knowledge of these experimental models.

Neuropathic Pain Models

-

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats:

-

Objective: To induce a neuropathic pain state characterized by mechanical allodynia and hyperalgesia.

-

General Procedure: Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it. This procedure leads to nerve damage and the development of persistent pain-like behaviors.

-

Endpoint Measurement: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured to assess mechanical allodynia. A decrease in the threshold indicates increased pain sensitivity.

-

-

Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain in Rats:

-

Objective: To model the neuropathic pain associated with post-herpetic neuralgia.

-

General Procedure: VZV is injected into the footpad of the rat, leading to a localized infection and subsequent development of chronic pain-like behaviors.

-

Endpoint Measurement: Paw withdrawal threshold to a mechanical stimulus is measured to assess allodynia.

-

-

Capsaicin-Induced Secondary Allodynia in Rats:

-

Objective: To induce a state of central sensitization, a key mechanism in neuropathic pain.

-

General Procedure: Capsaicin is injected into the paw, causing an initial localized pain response followed by a more widespread and lasting mechanical hypersensitivity (secondary allodynia).

-

Endpoint Measurement: Paw withdrawal threshold to a mechanical stimulus is measured in the area surrounding the injection site.

-

Experimental Workflow for Neuropathic Pain Studies

Caption: A generalized workflow for evaluating the efficacy of this compound in rodent models of neuropathic pain.

Cognitive Impairment Model

-

Scopolamine-Induced Amnesia in the Passive Avoidance Test in Rats:

-

Objective: To assess the ability of a compound to reverse a chemically induced deficit in learning and memory.

-

General Procedure: The passive avoidance apparatus consists of a brightly lit compartment and a dark compartment. During training, rats receive a mild footshock upon entering the dark compartment. The latency to enter the dark compartment is measured again after a set period. Scopolamine is administered before training to induce amnesia, resulting in a shorter latency to enter the dark compartment.

-

Endpoint Measurement: The latency to enter the dark compartment during the retention test. A longer latency indicates improved memory.

-

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound on public databases such as ClinicalTrials.gov.[16] This suggests that the compound may not have progressed to human clinical development or that any such development has not been publicly disclosed.

Conclusion and Future Directions

This compound is a potent and selective histamine H3 receptor antagonist with compelling preclinical data supporting its potential as a therapeutic agent for neuropathic pain and cognitive disorders. Its mechanism of action, involving the enhancement of neurotransmitter release in key brain circuits, provides a strong rationale for its observed efficacy.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing and administration regimens.

-

Exploration in a Wider Range of Preclinical Models: To broaden the understanding of its therapeutic applications.

-

Investigation of Long-Term Efficacy and Safety: To assess its suitability for chronic conditions.

-

Clarification of Clinical Development Plans: To determine if and when this promising compound will be evaluated in human subjects.

References

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H3 receptor-mediated inhibition of serotonin release in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histaminergic neurons modulate acetylcholine release in the ventral striatum: role of H3 histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of histamine H3-receptors inhibits carrier-mediated norepinephrine release during protracted myocardial ischemia. Comparison with adenosine A1-receptors and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Histamine H3 receptor blockade alleviates neuropathic pain through the regulation of glial cells activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for GSK334429 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist that is orally active.[1][2] It demonstrates high affinity for both human (pKi = 9.49) and rat (pKi = 9.12) H3 receptors.[2] Functionally, it acts as a potent antagonist (pA₂ = 8.84) and possesses inverse agonist properties (pIC₅₀ = 8.59) at the human H3 receptor.[2] The histamine H3 receptor is a presynaptic autoreceptor in the central and peripheral nervous systems that regulates the release of histamine and other neurotransmitters.[3][4] Blockade of H3 receptors is a promising therapeutic strategy for neurological and cognitive disorders.[5]

This document provides detailed in vivo experimental protocols for this compound based on published preclinical data. The existing literature primarily focuses on the efficacy of this compound in rodent models of neuropathic pain and cognitive impairment. While the initial inquiry included respiratory diseases, publicly available data on the use of this compound in animal models of COPD were not identified. The following protocols are therefore centered on the well-documented neurological applications of this compound.

Data Presentation

The following tables summarize the quantitative in vivo efficacy and pharmacodynamic data for this compound in rats.

Table 1: In Vivo Efficacy of this compound in Rat Models

| Model | Endpoint | Dose Range (p.o.) | Effect | Reference |

| Chronic Constriction Injury (CCI) | Paw Withdrawal Threshold (PWT) | 1, 3, 10 mg/kg | Significantly reversed CCI-induced decrease in PWT.[6][7] | [6][7] |

| Varicella-Zoster Virus (VZV) Induced Neuropathy | Paw Withdrawal Threshold (PWT) | 10 mg/kg | Reversed VZV-induced decrease in PWT.[6][8] | [6][8] |

| Capsaicin-Induced Secondary Allodynia | Paw Withdrawal Threshold (PWT) | 3, 10 mg/kg | Significantly reversed capsaicin-induced reductions in PWT.[2] | [2] |

| Scopolamine-Induced Amnesia | Passive Avoidance Task | 0.3, 1, 3 mg/kg | Significantly reversed scopolamine-induced amnesia.[2] | [2] |

Table 2: In Vivo Pharmacodynamics of this compound in Rats

| Assay | Metric | Value | Reference |

| Cortical H3 Receptor Occupancy | ED₅₀ | 0.35 mg/kg (p.o.) | [2] |

| Functional H3 Receptor Antagonism (R-alpha-methylhistamine-induced dipsogenia) | ID₅₀ | 0.11 mg/kg (p.o.) | [2] |

Experimental Protocols

Protocol 1: Efficacy in the Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the analgesic effect of this compound on mechanical allodynia in a rat model of surgically-induced neuropathic pain.[6]

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Male Sprague-Dawley rats (200-250g)

-

Anesthetic (e.g., isoflurane)

-

4-0 chromic gut sutures

-

Von Frey filaments or electronic analgesymeter

-

Oral gavage needles

Procedure:

-

Animal Acclimation: House rats under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment.

-

Induction of CCI:

-

Anesthetize a rat following approved institutional protocols.

-

Make a small incision at the mid-thigh level of one hind limb to expose the sciatic nerve.

-

Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be spaced about 1 mm apart and tightened just enough to cause a slight constriction without arresting epineural blood flow.

-

Close the incision with sutures or wound clips.

-

Allow the animals to recover for 10-14 days to allow for the full development of neuropathic pain behaviors. Sham-operated animals undergo the same surgical procedure without nerve ligation.

-

-

Baseline Behavioral Testing:

-

Before drug administration, measure the baseline paw withdrawal threshold (PWT) in the ipsilateral (operated) hind paw in response to mechanical stimulation.

-

Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply von Frey filaments of increasing force to the plantar surface of the paw until a withdrawal response is elicited. The force that elicits a 50% withdrawal frequency is determined as the PWT. Alternatively, an electronic analgesymeter can be used to apply a gradually increasing pressure.

-

-

Drug Administration:

-

Post-Treatment Behavioral Testing:

-

Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.

-

-

Data Analysis:

-

Express PWT data as the mean ± SEM for each treatment group.

-